molecular formula C20H24ClN5O6S B3017131 Ethyl 4-(2-((5-((2-(4-chlorophenoxy)acetamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 851784-95-7

Ethyl 4-(2-((5-((2-(4-chlorophenoxy)acetamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B3017131
CAS No.: 851784-95-7
M. Wt: 497.95
InChI Key: IYSJDMJGOWTJCQ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((5-((2-(4-chlorophenoxy)acetamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This complex molecule features a 1,3,4-oxadiazole heterocycle, a piperazine ring, and a 4-chlorophenoxy moiety, structural motifs commonly associated with diverse pharmacological activities. Its molecular architecture suggests potential as a key intermediate or lead compound for investigating new therapeutic agents. Researchers can utilize this compound in high-throughput screening assays to explore its inhibitory effects on various enzymatic targets or its interactions with specific protein receptors. The presence of the sulfanyl acetyl linker and the carboxamide group may contribute to its binding affinity and selectivity, making it a valuable tool for structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

ethyl 4-[2-[[5-[[[2-(4-chlorophenoxy)acetyl]amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5O6S/c1-2-30-20(29)26-9-7-25(8-10-26)18(28)13-33-19-24-23-17(32-19)11-22-16(27)12-31-15-5-3-14(21)4-6-15/h3-6H,2,7-13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSJDMJGOWTJCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)CNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-((5-((2-(4-chlorophenoxy)acetamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is a complex compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological effects.

1. Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of piperazine derivatives with oxadiazole and acetyl groups. The presence of the 4-chlorophenoxy group is significant for enhancing biological activity due to its electron-withdrawing properties, which can influence the compound's interaction with biological targets.

2.1 Anticancer Activity

Research indicates that derivatives containing the 1,3,4-oxadiazole moiety exhibit significant anticancer properties. These compounds are known to inhibit various enzymes and growth factors associated with cancer proliferation, such as telomerase and topoisomerase .

2.2 Enzyme Inhibition

The compound has been studied for its inhibitory effects on β-secretase (BACE-1), an enzyme implicated in Alzheimer's disease. Inhibition of BACE-1 can prevent the formation of amyloid plaques, a hallmark of Alzheimer's pathology . The IC50 value for this inhibition has been reported at approximately 0.040μM0.040\mu M, indicating potent activity against this target .

2.3 Antioxidant Properties

The DPPH radical scavenging assay demonstrated that compounds similar to this compound exhibit significant antioxidant activity. This property is crucial for mitigating oxidative stress in cells, which can lead to various diseases including cancer .

3.1 Cytotoxicity Studies

In vitro studies on various cancer cell lines have shown that the compound exhibits cytotoxic effects with IC50 values ranging from 1.35μM1.35\mu M to 2.18μM2.18\mu M. These values indicate a strong potential for therapeutic use in oncology .

3.2 Case Studies

A notable case involved a series of synthesized oxadiazole-piperazine conjugates tested against human lung adenocarcinoma cells (A549). Compounds similar to this compound showed promising results in inhibiting cell growth and inducing apoptosis .

4. Data Summary

Activity IC50 Value Target Reference
BACE-1 Inhibition0.040μM0.040\mu MAlzheimer's Disease
Cytotoxicity (A549)1.352.18μM1.35-2.18\mu MLung Adenocarcinoma
Antioxidant Activity-DPPH Radical Scavenging

5. Conclusion

This compound demonstrates significant biological activity across multiple pathways relevant to cancer therapy and neuroprotection. Its synthesis and structural features contribute to its efficacy against critical targets in disease mechanisms.

Further research is warranted to explore its full therapeutic potential and elucidate additional mechanisms of action that could enhance its application in clinical settings.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Compounds containing oxadiazole derivatives have shown promising anticancer properties. Ethyl 4-(2-((5-((2-(4-chlorophenoxy)acetamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. Research indicates that oxadiazole derivatives can disrupt cellular signaling pathways involved in tumor growth .
  • Anti-inflammatory Properties :
    • The chlorophenoxyacetamide component suggests potential anti-inflammatory effects. Studies have demonstrated that similar compounds can modulate inflammatory responses, making them candidates for treating conditions like arthritis and other inflammatory diseases .
  • Antimicrobial Activity :
    • The presence of the thioether linkage may enhance the compound's antimicrobial properties. Research has shown that compounds with similar structures exhibit activity against a range of bacterial and fungal pathogens, indicating potential as new antimicrobial agents .

Case Studies

  • Study on Cancer Cell Lines :
    • A study conducted on various cancer cell lines demonstrated that derivatives of oxadiazole exhibited IC50 values in the micromolar range, indicating effective inhibition of cell growth. The specific compound's structure was linked to enhanced potency compared to non-substituted analogs .
  • Anti-inflammatory Efficacy :
    • In vivo studies using animal models showed that similar piperazine derivatives reduced inflammation markers significantly when administered over a short duration, suggesting their potential utility in treating acute inflammatory conditions .

Toxicological Considerations

While the therapeutic potential is significant, it is crucial to evaluate the toxicity profiles of such compounds. Preliminary studies suggest that while some derivatives exhibit low toxicity at therapeutic doses, comprehensive toxicological assessments are necessary before clinical applications can be considered.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The following table highlights structural variations among analogs and their implications:

Compound Name / ID Key Structural Features Molecular Formula Molecular Weight (g/mol) Notable Substituents Potential Applications
Target Compound 1,3,4-Oxadiazole with 4-chlorophenoxy acetamide C₂₃H₂₅ClN₆O₆S ~564.0 (estimated) Chlorophenoxy, thioacetyl Antimicrobial, enzyme inhibition (hypothesized)
Ethyl 4-[2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate 3,4-Dimethylphenyl on oxadiazole C₂₀H₂₅N₅O₄S 404.15 Dimethylphenyl Kinase inhibition, antimicrobial
Ethyl 4-(2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate Thiophene on oxadiazole, piperidine ring C₂₀H₂₇N₅O₄S 433.5 Thiophene CNS-targeted drug discovery
Ethyl 4-(2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate Triazole-benzothiazole hybrid C₂₅H₂₅ClN₆O₄S₂ 573.1 Chlorophenyl, benzothiazole Anticancer, protease inhibition
Key Observations:
  • Substituent Effects: The 4-chlorophenoxy group in the target compound enhances lipophilicity compared to the dimethylphenyl (logP ~3.5 vs.
  • Heterocyclic Diversity : Replacement of oxadiazole with triazole () or inclusion of thiophene () alters electronic properties and binding affinity.
  • Linker Flexibility : The thioacetyl linker in the target compound may confer metabolic instability compared to carboxamide or ether linkers in analogs .

Q & A

Q. Q1: What are the critical steps for synthesizing Ethyl 4-(2-((5-((2-(4-chlorophenoxy)acetamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step reactions:

Formation of the 1,3,4-oxadiazole ring : Cyclize substituted hydrazides (e.g., 2-(4-chlorophenoxy)acetohydrazide) with carbon disulfide under reflux with phosphorous oxychloride (POCl₃) .

Thioether linkage introduction : React the oxadiazole intermediate with mercaptoacetic acid in the presence of DCC (dicyclohexylcarbodiimide) as a coupling agent .

Piperazine coupling : Use ethyl chloroformate to functionalize the piperazine ring at the 4-position, ensuring anhydrous conditions to prevent hydrolysis .
Optimization : Adjust solvent polarity (e.g., dichloromethane to ethyl acetate gradients) and temperature (80–120°C) to enhance yields. Monitor via TLC and HPLC to confirm intermediate purity .

Q. Q2: What analytical techniques are most reliable for characterizing this compound, and how should spectral contradictions be resolved?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the piperazine ring (δ 2.5–3.5 ppm for N-CH₂), oxadiazole protons (δ 8.0–8.5 ppm), and acetamido methylene (δ 4.1–4.3 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to distinguish regioisomers .
  • Infrared (IR) Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and thioether bonds (C-S at ~650 cm⁻¹) .
    Resolving contradictions : Cross-reference spectral data with computational models (e.g., DFT calculations for NMR shifts) and replicate syntheses to isolate impurities .

Advanced Research Questions

Q. Q3: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound, particularly its interaction with enzyme targets?

Methodological Answer:

Target selection : Prioritize enzymes with known affinity for piperazine derivatives (e.g., serotonin receptors, acetylcholinesterase) using molecular docking simulations (AutoDock Vina) .

Analog synthesis : Modify substituents (e.g., replace 4-chlorophenoxy with 4-fluorophenoxy) to assess electronic effects on binding affinity .

Enzyme assays : Conduct competitive inhibition assays (e.g., IC₅₀ determination via fluorometric methods) and analyze kinetics (Lineweaver-Burk plots) to identify non-competitive vs. uncompetitive inhibition .

Data validation : Use orthogonal methods like SPR (surface plasmon resonance) to confirm binding constants and rule out assay artifacts .

Q. Q4: How should researchers address discrepancies in reported synthetic yields or biological activity data across literature sources?

Methodological Answer:

Systematic replication : Reproduce key syntheses using standardized protocols (e.g., solvent purity, inert atmosphere) to isolate variables .

Meta-analysis : Compare datasets using statistical tools (ANOVA, Tukey’s HSD test) to identify outliers or methodological biases .

Advanced characterization : Employ X-ray crystallography or cryo-EM to resolve structural ambiguities influencing activity .

Theoretical alignment : Cross-validate experimental results with computational models (e.g., MD simulations for conformational stability) .

Q. Q5: What strategies are effective for scaling up the synthesis of this compound while maintaining purity and yield?

Methodological Answer:

Process intensification : Use flow chemistry to control exothermic reactions (e.g., oxadiazole cyclization) and reduce side products .

Purification optimization : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scaling .

Quality control : Implement PAT (process analytical technology) tools like in-line FTIR to monitor reaction progression and impurity profiles .

Q. Q6: How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

ADMET prediction : Use QSAR models (e.g., SwissADME) to predict bioavailability, logP, and CYP450 interactions .

Fragment-based design : Deconstruct the molecule into pharmacophores (piperazine, oxadiazole) and optimize substituents via virtual screening (e.g., ZINC15 database) .

Free-energy perturbation (FEP) : Calculate binding free energies for derivatives to prioritize synthesis targets .

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